4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline
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Overview
Description
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is a chemical compound characterized by the presence of a fluorinated bicyclo[1.1.1]pentane ring attached to an aniline moiety. This compound is of interest in medicinal chemistry due to its unique structural features, which can impart distinct physicochemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline typically involves the radical fluorination of bicyclo[1.1.1]pentane derivatives. One reported method includes the use of radical fluorination to introduce the fluorine atom into the bicyclo[1.1.1]pentane ring, followed by subsequent functionalization to attach the aniline group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the aniline group to an amine.
Substitution: The fluorine atom in the bicyclo[1.1.1]pentane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated bicyclo[1.1.1]pentane ring can enhance the compound’s binding affinity and selectivity for these targets, leading to distinct biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated bicyclo[1.1.1]pentane derivatives, such as:
- 3-Fluorobicyclo[1.1.1]pentan-1-amine
- 4-(3-Chlorobicyclo[1.1.1]pentan-1-yl)aniline
- 4-(3-Bromobicyclo[1.1.1]pentan-1-yl)aniline
Uniqueness
4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline is unique due to the presence of the fluorine atom, which can significantly alter its physicochemical properties and biological activities compared to its non-fluorinated or differently halogenated analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN/c12-11-5-10(6-11,7-11)8-1-3-9(13)4-2-8/h1-4H,5-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICYKOFGLPXIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)F)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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